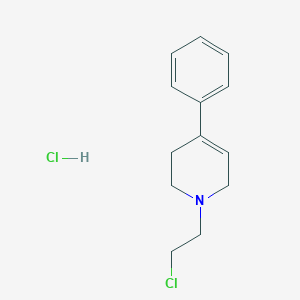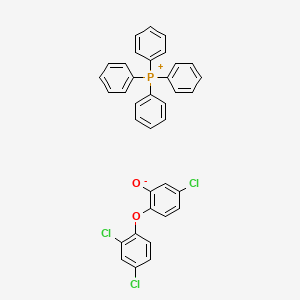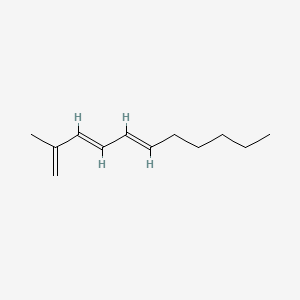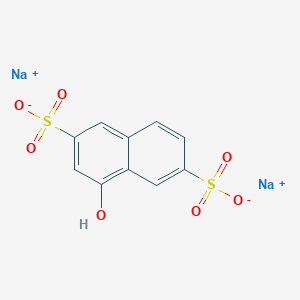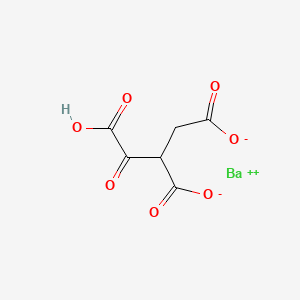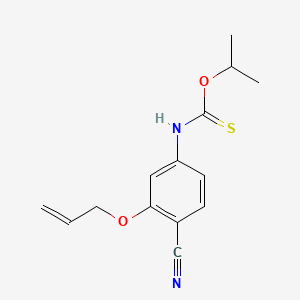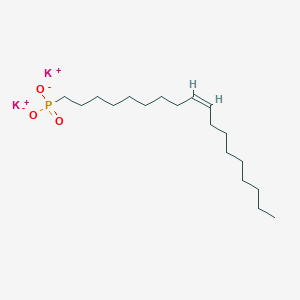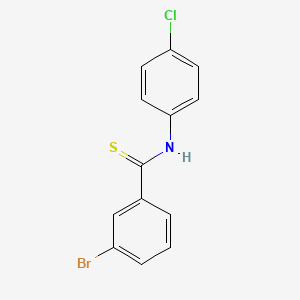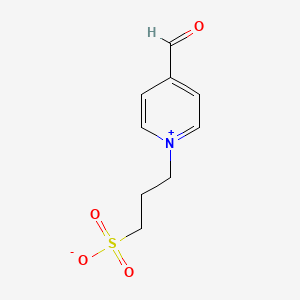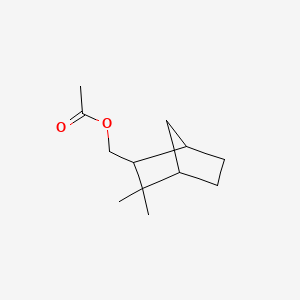
2-Methyl-1,4-dioxacycloheptadecane-5,17-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1,4-dioxacycloheptadecane-5,17-dione typically involves the cyclization of long-chain dicarboxylic acids with ethylene glycol. The reaction is usually carried out under acidic conditions to facilitate the formation of the macrocyclic lactone .
Industrial Production Methods: In industrial settings, the production of this compound is often achieved through the esterification of dicarboxylic acids followed by cyclization. The process is optimized to ensure high yield and purity, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-1,4-dioxacycloheptadecane-5,17-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be employed under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Esters and amides.
Scientific Research Applications
2-Methyl-1,4-dioxacycloheptadecane-5,17-dione has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of macrocyclic lactones.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its stability and biocompatibility.
Mechanism of Action
The mechanism of action of 2-Methyl-1,4-dioxacycloheptadecane-5,17-dione primarily involves its interaction with olfactory receptors, which are responsible for detecting musk-like odors. The compound binds to these receptors, triggering a signal transduction pathway that results in the perception of its characteristic scent .
Comparison with Similar Compounds
1,4-Dioxacycloheptadecane-5,17-dione: Similar in structure but lacks the methyl group.
Globalide: Another macrocyclic lactone with a similar musk-like odor.
Habanolide: A cyclic aliphatic ester with comparable olfactory properties.
Uniqueness: 2-Methyl-1,4-dioxacycloheptadecane-5,17-dione stands out due to its specific molecular structure, which imparts a unique balance of volatility and stability, making it highly desirable in the fragrance industry .
Properties
CAS No. |
79064-89-4 |
|---|---|
Molecular Formula |
C16H28O4 |
Molecular Weight |
284.39 g/mol |
IUPAC Name |
2-methyl-1,4-dioxacycloheptadecane-5,17-dione |
InChI |
InChI=1S/C16H28O4/c1-14-13-19-15(17)11-9-7-5-3-2-4-6-8-10-12-16(18)20-14/h14H,2-13H2,1H3 |
InChI Key |
USHSNNWMZKDOIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1COC(=O)CCCCCCCCCCCC(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


